2-chloro-N,N-diethylpyridine-3-sulfonamide
Overview
Description
2-chloro-N,N-diethylpyridine-3-sulfonamide is an organic compound with the molecular formula C₉H₁₃ClN₂O₂S It is a sulfonamide derivative, characterized by the presence of a sulfonamide group attached to a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
2-chloro-N,N-diethylpyridine-3-sulfonamide can be synthesized through a multi-step process. One common method involves the reaction of 2-chloropyridine-3-sulfonyl chloride with diethylamine. The reaction typically occurs in the presence of a base, such as triethylamine, and an organic solvent like dichloromethane. The reaction conditions often include cooling to maintain a low temperature and prevent side reactions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity. The use of automated systems for monitoring and controlling temperature, pressure, and reactant concentrations is common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
2-chloro-N,N-diethylpyridine-3-sulfonamide undergoes various chemical reactions, including:
Nucleophilic substitution: The chlorine atom can be replaced by other nucleophiles, such as amines or thiols.
Oxidation: The sulfonamide group can be oxidized to form sulfonic acids.
Reduction: The pyridine ring can undergo reduction under specific conditions.
Common Reagents and Conditions
Nucleophilic substitution: Reagents like sodium azide or potassium thiocyanate in polar solvents.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
Nucleophilic substitution: Formation of substituted sulfonamides.
Oxidation: Formation of sulfonic acids.
Reduction: Formation of reduced pyridine derivatives.
Scientific Research Applications
2-chloro-N,N-diethylpyridine-3-sulfonamide has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those with antibacterial and antifungal properties.
Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and inhibition.
Industrial Chemistry: It is utilized in the synthesis of agrochemicals and dyes.
Mechanism of Action
The mechanism of action of 2-chloro-N,N-diethylpyridine-3-sulfonamide involves its interaction with specific molecular targets. In medicinal applications, it often acts as an enzyme inhibitor, binding to the active site and preventing substrate access. The sulfonamide group plays a crucial role in forming hydrogen bonds with amino acid residues in the enzyme’s active site, leading to inhibition of enzyme activity .
Comparison with Similar Compounds
Similar Compounds
- 2-chloro-N,N-dimethylpyridine-3-sulfonamide
- 2-chloro-N,N-diethylpyridine-4-sulfonamide
- 2-chloro-N,N-diethylpyridine-3-sulfonic acid
Uniqueness
2-chloro-N,N-diethylpyridine-3-sulfonamide is unique due to its specific substitution pattern on the pyridine ring, which influences its reactivity and interaction with biological targets. The presence of the diethylamino group enhances its lipophilicity, making it more suitable for certain medicinal applications compared to its dimethyl or monosubstituted counterparts .
Properties
IUPAC Name |
2-chloro-N,N-diethylpyridine-3-sulfonamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13ClN2O2S/c1-3-12(4-2)15(13,14)8-6-5-7-11-9(8)10/h5-7H,3-4H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LVWURXFOPXIHCE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)S(=O)(=O)C1=C(N=CC=C1)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13ClN2O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80484541 | |
Record name | 3-Pyridinesulfonamide, 2-chloro-N,N-diethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80484541 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.73 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
38029-88-8 | |
Record name | 3-Pyridinesulfonamide, 2-chloro-N,N-diethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80484541 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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